molecular formula C6H4N4O B1606510 7H-purine-8-carbaldehyde CAS No. 56805-26-6

7H-purine-8-carbaldehyde

Cat. No.: B1606510
CAS No.: 56805-26-6
M. Wt: 148.12 g/mol
InChI Key: CBAXVPCTBZORMR-UHFFFAOYSA-N
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Description

7H-purine-8-carbaldehyde is a heterocyclic aromatic organic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA The structure of this compound consists of a purine ring system with an aldehyde functional group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 7H-purine-8-carbaldehyde can be synthesized through several synthetic routes. One common method involves the formylation of purine derivatives using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 8th position of the purine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 7H-purine-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The purine ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic or nucleophilic reagents under appropriate conditions.

Major Products Formed:

    Oxidation: 1H-Purine-8-carboxylic acid.

    Reduction: 1H-Purine-8-methanol.

    Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

7H-purine-8-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives and heterocyclic compounds.

    Biology: Studied for its potential role in biological processes and interactions with nucleic acids.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 7H-purine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with nucleic acids, enzymes, and receptors, influencing various cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modifications in their structure and function.

Comparison with Similar Compounds

7H-purine-8-carbaldehyde can be compared with other similar compounds, such as:

    1H-Purine-6-carbaldehyde: Similar structure but with the aldehyde group at the 6th position.

    1H-Purine-2-carbaldehyde: Aldehyde group at the 2nd position.

    8-Bromo-1H-purine: Bromine atom at the 8th position instead of an aldehyde group.

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research. Its unique chemical properties, diverse reactivity, and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications may lead to new discoveries and advancements in these fields.

Properties

IUPAC Name

7H-purine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-2-5-9-4-1-7-3-8-6(4)10-5/h1-3H,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAXVPCTBZORMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338380
Record name 1H-Purine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56805-26-6
Record name 1H-Purine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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